molecular formula C18H29N3O3 B4219360 3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4219360
M. Wt: 335.4 g/mol
InChI Key: ITKOAYIYBJQLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with the molecular formula C18H29N3O3. It is known for its unique structure, which includes an azepane ring, a piperidine ring, and a pyrrolidinedione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Pyrrolidinedione Formation: The pyrrolidinedione moiety is typically introduced through a condensation reaction involving a diketone and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

3-[4-(azepane-1-carbonyl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-2-21-16(22)13-15(18(21)24)19-11-7-14(8-12-19)17(23)20-9-5-3-4-6-10-20/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKOAYIYBJQLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE

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